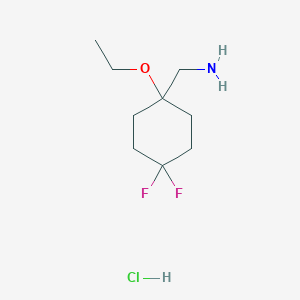

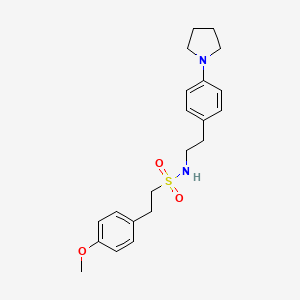

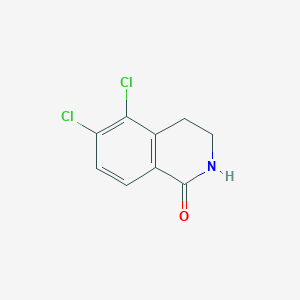

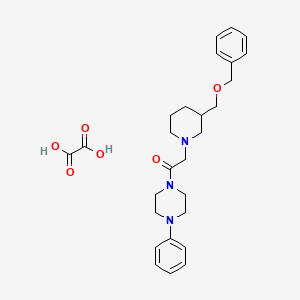

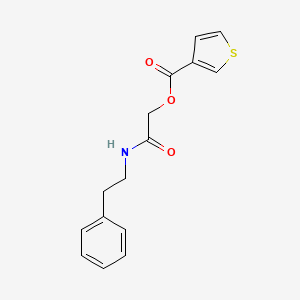

![molecular formula C14H12N4O2S B2817583 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide CAS No. 2097936-48-4](/img/structure/B2817583.png)

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing two nitrogen atoms . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and the formation of thiosemicarbazones .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was reported as an off-white solid with a melting point of 60–62 °C .Aplicaciones Científicas De Investigación

Antimicrobial Evaluation and Docking Studies

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. For example, a study by Talupur et al. (2021) involved the synthesis of related compounds and their evaluation in antimicrobial applications, alongside molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, Incerti et al. (2017) synthesized and evaluated a series of novel compounds for their antimicrobial activity against various bacterial and fungal species, including plant, animal, and human pathogens (Incerti et al., 2017).

Antitumor and Anticancer Activity

The potential antitumor and anticancer activities of thiophene-3-carboxamide derivatives have been explored in various studies. For instance, Yurttaş et al. (2015) investigated the antitumor activity of new derivatives against human tumor cell lines, finding considerable anticancer activity in some compounds (Yurttaş, Tay, & Demirayak, 2015). Atta and Abdel‐Latif (2021) also synthesized new derivatives and tested their cytotoxicity in vitro, revealing good inhibitory activity against several cell lines (Atta & Abdel‐Latif, 2021).

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease, has been a focus of research with these compounds. Ismail et al. (2012) synthesized new thiophene derivatives, including compounds similar to this compound, and found some of these compounds to be potent acetylcholinesterase inhibitors (Ismail et al., 2012).

Anti-Inflammatory Activity

The anti-inflammatory properties of related compounds have been explored as well. Radwan et al. (2009) synthesized C5-substituted benzo[b]thiophenes and found them to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery. Imidazole derivatives have become an important synthon in the development of new drugs , and this compound could be a promising candidate for further investigation.

Propiedades

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-14(20)9-6-21-7-11(9)17-13(19)5-18-8-16-10-3-1-2-4-12(10)18/h1-4,6-8H,5H2,(H2,15,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGWRJHSCDUPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CSC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)

![1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2817516.png)

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)